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molecular formula C9H11N5 B8445162 4,5-Diamino-3-methyl-1-(2-pyridyl)pyrazole

4,5-Diamino-3-methyl-1-(2-pyridyl)pyrazole

Cat. No. B8445162
M. Wt: 189.22 g/mol
InChI Key: URERBKGNVZNWSI-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

By the method of Preparation 8(b), 5-amino-3-methyl-4-nitroso-1-(2-pyridyl)pyrazole (1.37 g, 6.75 mmol) in ethanol/dichloromethane=4:1 (50 ml) was hydrogenated over 10% palladium on carbon at 20 p.s.i. to give the title compound (1.27 g, 100%).
[Compound]
Name
8(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[N:14]=O>C(O)C.ClCCl.[Pd]>[NH2:14][C:3]1[C:4]([CH3:13])=[N:5][N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
8(b)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.37 g
Type
reactant
Smiles
NC1=C(C(=NN1C1=NC=CC=C1)C)N=O
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NN(C1N)C1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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